molecular formula C20H16Cl2N2O5 B14868567 methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate

methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate

Cat. No.: B14868567
M. Wt: 435.3 g/mol
InChI Key: LPCKQFWXVFWOJI-UHFFFAOYSA-N
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Description

Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrole ring, which is further substituted with chloro and methoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.

    Introduction of chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to methyl 4-((3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate include:

    3-chloro-4-methoxyacetophenone: Shares the chloro and methoxy substituents but lacks the pyrrole and benzoate ester groups.

    4-chloro-3-methylphenol: Contains a chloro and methyl group on a phenol ring, differing in the functional groups and overall structure.

    4-methoxyphenyl isocyanate: Features a methoxy group and an isocyanate functional group, differing in reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16Cl2N2O5

Molecular Weight

435.3 g/mol

IUPAC Name

methyl 4-[[3-chloro-4-(3-chloro-4-methoxyanilino)-2,5-dioxopyrrol-1-yl]methyl]benzoate

InChI

InChI=1S/C20H16Cl2N2O5/c1-28-15-8-7-13(9-14(15)21)23-17-16(22)18(25)24(19(17)26)10-11-3-5-12(6-4-11)20(27)29-2/h3-9,23H,10H2,1-2H3

InChI Key

LPCKQFWXVFWOJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC)Cl)Cl

Origin of Product

United States

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